N-(2,6-Dichlorophenyl)-N-phenylacetamide

Description

Contextualization within Amide Chemistry

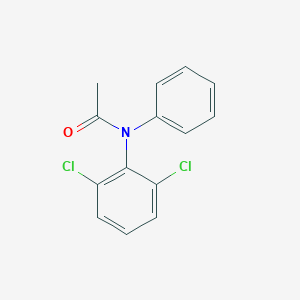

Amide chemistry forms a fundamental pillar of organic and medicinal chemistry, with the amide bond being a cornerstone of peptide and protein structures. N-(2,6-Dichlorophenyl)-N-phenylacetamide is a tertiary amide, characterized by a nitrogen atom bonded to a carbonyl group and two aryl substituents, specifically a 2,6-dichlorophenyl group and a phenyl group. This structural arrangement confers a unique set of properties that influence its reactivity and potential biological interactions. The presence of the dichlorinated phenyl ring, in particular, can significantly impact the molecule's electronic and steric characteristics, distinguishing it from simpler N-phenylacetamides.

In the broader context of amide chemistry, the synthesis and properties of N-aryl amides are of significant interest. The rotational barrier around the C-N amide bond, a consequence of resonance, imparts a planar character to the amide group, which can influence molecular conformation and receptor binding. The specific nature of the aryl substituents in this compound plays a crucial role in defining its chemical behavior.

Overview of Research Trajectories for N-Phenylacetamide Derivatives

Research into N-phenylacetamide derivatives has explored a wide array of potential therapeutic applications. The versatility of the N-phenylacetamide scaffold allows for extensive structural modifications, leading to the investigation of its derivatives in various fields of medicinal chemistry.

One significant area of research has been the development of antibacterial agents . For instance, novel N-phenylacetamide derivatives incorporating a dissulfone moiety have been synthesized and evaluated for their antibacterial activities. In one study, a series of these derivatives demonstrated significant inhibitory effects on plant pathogenic bacteria, suggesting their potential as novel antibacterial agents in agriculture.

Another prominent research trajectory for N-phenylacetamide derivatives is in the field of oncology . Studies have shown that certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can act as potent anticancer agents. These compounds have been synthesized and screened for their in-vitro cytotoxicity against various cancer cell lines, with some derivatives showing notable activity, particularly against prostate carcinoma.

Furthermore, the N-phenylacetamide core has been explored for its potential in developing antidepressant agents . Researchers have designed and synthesized various phenylacetamide derivatives and evaluated their antidepressant activity through in-vivo models. These studies aim to leverage the structural features of the phenylacetamide scaffold to develop new therapeutic options for depression.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 84803-53-2 |

| Molecular Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.15 g/mol |

| Known As | Diclofenac Impurity |

| Physical State | Solid (predicted) |

| Solubility | Data not readily available |

| Melting Point | Data not readily available |

| Boiling Point | 460.1±35.0 °C (Predicted) chemicalbook.com |

Detailed Research Findings

Detailed experimental research focused exclusively on this compound is limited. Its primary characterization in the scientific literature is as an impurity of Diclofenac. As such, much of the available data pertains to its detection and quantification in pharmaceutical preparations.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for the separation and analysis of this compound. sielc.com Reverse-phase HPLC methods have been developed for this purpose, utilizing a mobile phase typically consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com

While specific spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not extensively published in dedicated studies, such data would be crucial for its definitive identification and characterization. For the closely related compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide , some experimental data is available. This includes a reported melting point of 143-145 °C and a boiling point of 487.5 °C at 760 mmHg. guidechem.comking-pharm.com It is also reported to be soluble in ethyl acetate. chemicalbook.com This information on a structurally similar compound provides a useful, albeit indirect, reference for the potential properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSKHBFEWVRZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233843 | |

| Record name | N-(2,6-Dichlorophenyl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-53-2 | |

| Record name | N-(2,6-Dichlorophenyl)-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,6-Dichlorophenyl)-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dichlorophenyl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dichlorophenyl)-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2,6-Dichlorophenyl)-N-phenylacetamide

Traditional syntheses rely on fundamental organic reactions, including amidation, condensation, halogenation, and acylation, to construct the target molecule.

Direct amidation represents a fundamental approach to forming the N-phenylacetamide scaffold. This typically involves the reaction of a carboxylic acid with an amine. Modern variations of this method employ catalysts to improve efficiency and yield. For instance, heterogeneous catalysts based on thermally treated amorphous K60 silica (B1680970) have been shown to be effective for direct amide synthesis. researchgate.net The reaction proceeds via a proposed Langmuir–Hinshelwood pathway, where the rate is controlled by the adsorption and desorption of reactants on the catalyst surface. researchgate.net Other catalytic systems, such as those using boronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA), can facilitate direct amidation at room temperature. organic-chemistry.org

Research has also explored the use of silica gel as a solid support and catalyst for direct amidation under microwave irradiation, providing a greener methodology applicable to various aliphatic and aromatic amines and acids. researchgate.net These approaches signify an improvement over methods that require harsher conditions or less selective reagents. researchgate.net

Condensation reactions are a cornerstone for forming the N-aryl bond. A notable historical method for a related compound, N-(2,6-dichlorodiphenylamine), is the Ullmann condensation. This reaction involves combining an aryl halide, such as bromobenzene, with an aniline (B41778) derivative, like 2,6-dichloroaniline (B118687), in the presence of a copper catalyst at high temperatures. google.com While effective, this process is often energy-intensive and can result in modest yields. The synthesis of N-(2,6-dichlorophenyl)-aniline, a direct precursor to the final product, can be achieved through this type of condensation, which is a critical step before the final acylation. google.com

The introduction of chlorine atoms at the 2 and 6 positions of the aniline ring is a critical transformation. A sophisticated strategy to achieve this regioselectivity involves a multi-step process starting from aniline. google.comgoogleapis.com The process begins with the acetylation of aniline to form acetanilide (B955), which protects the amino group and directs subsequent reactions. google.comwikipedia.org To ensure that chlorination occurs specifically at the desired 2- and 6-positions, the more reactive 4-position is first protected by bromination. google.comgoogleapis.com

Following the selective bromination of acetanilide to produce 4-bromoacetanilide, the molecule is then subjected to chlorination. google.comgoogleapis.com The presence of the 4-bromo substituent effectively directs the incoming chlorine atoms to the ortho positions (2- and 6-). google.comgoogleapis.com The final steps involve the reductive removal of the 4-bromo group and hydrolysis of the anilide to yield the 2,6-dichloroaniline precursor. google.comgoogleapis.com This method provides significantly higher yields compared to direct chlorination, which can lead to a mixture of over-halogenated products. google.com The kinetics of chlorinating acetanilide have been studied using agents like Chloramine-T, where the reaction is understood to proceed through the formation of an N-chloro intermediate followed by an intermolecular Orton rearrangement to achieve nuclear chlorination. zenodo.org

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Acetylation | Aniline, Acetic Anhydride | Protect the amino group | google.comgoogleapis.com |

| 2 | Bromination | Acetanilide, Bromine Chloride (BrCl) | Protect the 4-position | google.com |

| 3 | Chlorination | 4-Bromoacetanilide, Chlorine (Cl₂) | Direct chlorine to the 2- and 6-positions | google.comgoogleapis.com |

| 4 | Reduction & Hydrolysis | 2,6-dichloro-4-bromoanilide, H₂, Acid/Base | Remove bromo-protecting group and hydrolyze amide | googleapis.com |

Acylation is the final key step in synthesizing this compound from its precursors. Once N-(2,6-dichlorophenyl)-aniline is formed, it can be acylated to yield the target compound. A common method involves reacting the precursor with an acylating agent like chloroacetyl chloride. google.com This reaction is central to the synthesis of related pharmaceutical intermediates, such as those for Diclofenac. google.cominnospk.com

Alternatively, the synthesis can start with the acylation of aniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov The resulting N-phenyl chloroacetamide can then undergo further modifications. A patent describes reacting 2-[N-Acetyl-N-(2,6-dichlorophenyl)amino]phenylacetic acid with phosphorus pentachloride to form the corresponding acid chloride, demonstrating another acylation pathway in a more complex system. prepchem.com

Advanced Synthetic Techniques

To overcome the limitations of traditional batch processing, such as long reaction times and catalyst deactivation, advanced methods like continuous flow synthesis are being applied.

Continuous flow synthesis offers a more efficient and controlled alternative for amide production. Research on the synthesis of N-(phenyl)-phenylacetamide has demonstrated the successful application of this technique. researchgate.net In this setup, a solution of the reactants is continuously passed through a heated column packed with a heterogeneous catalyst, such as activated K60 silica. researchgate.net

This method shows consistent conversion over extended periods, indicating no significant catalyst inhibition or poisoning. researchgate.net The constant flow of the hot solution effectively loads fresh reactants onto the catalyst while simultaneously washing the product off the column. researchgate.net This technique not only improves efficiency but also aligns with the principles of green chemistry by allowing for catalyst reuse and potentially reducing waste. researchgate.netresearchgate.net

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst | Activated K60 Silica | Effectively drives the direct synthesis of the amide. | researchgate.net |

| Temperature | 150°C | Ensures sufficient reaction rate. | researchgate.net |

| Flow Rate | 0.3 mL min⁻¹ | Maintains consistent conversion over time. | researchgate.net |

| Duration | 4 hours | No evidence of catalyst inhibition or poisoning was observed. | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is a modern technique utilized to enhance reaction rates and yields in organic synthesis. While specific studies focusing solely on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided results, the application of sonication is a known method for accelerating reactions involving chloroacetamide derivatives. ijpsr.inforesearchgate.net This method typically involves the use of ultrasonic waves to create acoustic cavitation in the reaction medium, which generates localized high temperatures and pressures, thereby facilitating the chemical transformation. researchgate.net For related compounds, this approach has been shown to reduce reaction times and improve product yields. ijpsr.info

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. In the context of this compound chemistry, its chloroacetylated derivative, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, serves as a crucial reactant for preparing more complex molecules. chemicalbook.com For instance, it is used in the synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. chemicalbook.com This type of sequential reaction, where a key intermediate is transformed through multiple bond-forming events in a controlled manner, exemplifies the principles of cascade synthesis to build molecular complexity.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound and its halogenated analogs is characterized by several key reaction types, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Product Formation

The oxidation of N-phenylacetamide derivatives can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. For the related compound 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, oxidation can result in the formation of the corresponding N-oxide. This transformation typically involves the nitrogen atom of the acetamide (B32628) group.

Table 1: Oxidation of Related Acetamides

| Reactant | Reagent(s) | Product | Reference |

|---|

Reduction Reactions and Amine Generation

The reduction of the acetamide group is a fundamental transformation that yields the corresponding amine. In the case of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, reduction of the amide functional group leads to the generation of the corresponding amine derivative. This reaction is a standard method for converting amides to amines in organic synthesis.

Table 2: Reduction of Related Acetamides

| Reactant | Reagent(s) | Product | Reference |

|---|

Nucleophilic Aromatic Substitution Reactions of Halogenated Acetamides

Nucleophilic aromatic substitution (SNA_r) is a critical reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgopenstax.org The halogen atoms on the 2,6-dichlorophenyl ring of this compound and its derivatives can be replaced by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism. libretexts.orgopenstax.org The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this negatively charged intermediate, facilitating the reaction. openstax.orgyoutube.com In the final step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. openstax.orglibretexts.org

Table 3: Nucleophilic Aromatic Substitution (SNA_r) Characteristics

| Feature | Description | Reference(s) |

|---|---|---|

| Mechanism | Addition-Elimination | libretexts.orgopenstax.org |

| Intermediate | Meisenheimer Complex (resonance-stabilized carbanion) | libretexts.orgyoutube.comlibretexts.org |

| Requirement | Presence of electron-withdrawing groups on the aromatic ring | openstax.orgyoutube.com |

| Example Nucleophiles | Amines, Thiols, Hydroxide (B78521) | openstax.org |

Rearrangement Reactions (e.g., Smiles Rearrangement in Related Syntheses)

Rearrangement reactions are pivotal in the synthesis of complex N-aryl amides, offering pathways to novel molecular scaffolds. While direct studies on this compound are not extensively detailed in the provided literature, the principles of related rearrangements, particularly the Smiles rearrangement, offer significant insight.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of amide synthesis, it can be harnessed to form C-C or C-N bonds. For instance, a tandem acylation-Smiles rearrangement has been developed for the synthesis of phenylacetamide derivatives from phenylacetyl chlorides and electron-poor heterocyclic sulfonamides. acs.orgdntb.gov.ua This process involves an initial amide bond formation, followed by a desulfonylative Smiles rearrangement triggered by a carbanion. acs.org The efficiency of such rearrangements is highly dependent on the electronic nature of the aromatic rings. The presence of electron-withdrawing groups on the migrating aromatic ring is crucial for activating the substrate towards the nucleophilic attack that initiates the rearrangement. benthamopen.com

In this compound, the 2,6-dichlorophenyl group is strongly electron-withdrawing, which would theoretically make the compound a suitable substrate for a Smiles-type rearrangement. Studies on structurally analogous polyiodinated phenoxyacetamides demonstrate that the electronic and steric environment dictates the reaction pathway. For example, a 2,4,6-triiodo-substituted phenoxyacetamide readily undergoes a Smiles rearrangement in the presence of aqueous NaOH to yield the corresponding acetanilide, while a 2,4-diiodo isomer primarily undergoes hydrolysis. benthamopen.com This suggests a competitive relationship between rearrangement and other reactions like hydrolysis, governed by the substitution pattern. benthamopen.com

Other rearrangement reactions have been observed in structurally similar compounds. A mild and efficient one-pot synthesis of N-aryl glycines has been developed from 2-chloro-N-aryl acetamides. nih.govresearchgate.net This reaction proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the final product. nih.govresearchgate.net This highlights that beyond the classic Smiles rearrangement, other intramolecular and intermolecular processes can be significant in the chemistry of N-aryl acetamides.

| Rearrangement Type | Substrate Class | Key Conditions | Outcome/Product | Source |

|---|---|---|---|---|

| Tandem Acylation-Smiles Rearrangement | Phenylacetyl chlorides and Aryl sulfonamides | Aqueous base (e.g., K₃PO₄) | Benzhydryl primary amides | acs.org |

| Smiles Rearrangement | Polyiodinated N,N'-bis(2,3-dihydroxypropyl)-5-phenoxyacetamide-1,3-benzenedicarboxamides | Aqueous NaOH, 95 °C | Corresponding acetanilide product (rearrangement favored over hydrolysis for 2,4,6-triiodo derivative) | benthamopen.com |

| Intermolecular Cyclization/Rearrangement | 2-Chloro-N-aryl acetamides | CuCl₂·2H₂O, KOH, reflux in acetonitrile (B52724), followed by ethanolic KOH | N-aryl glycines via a piperazine-2,5-dione intermediate | nih.govresearchgate.net |

Hydrolysis Pathways and Stability

The amide bond is generally the least reactive among common carboxylic acid derivatives, and its hydrolysis requires more forceful conditions compared to esters or acid chlorides. pressbooks.pub this compound, being an N,N-disubstituted (tertiary) amide, exhibits enhanced stability. This increased resistance to hydrolysis is largely attributed to steric hindrance; the two bulky aryl substituents on the nitrogen atom impede the approach of nucleophiles to the carbonyl carbon. fiveable.me

Amide hydrolysis can proceed under either acidic or basic conditions to yield a carboxylic acid and an amine. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis : This pathway involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com Following a series of proton transfers, the amine leaving group is expelled. youtube.com Under acidic conditions, the resulting amine is protonated to form an ammonium (B1175870) salt, rendering the reaction essentially irreversible. youtube.com

Base-Catalyzed Hydrolysis : This process involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion. pressbooks.pub Since the amide anion is a poor leaving group, this step is typically the rate-limiting one and requires significant energy input, such as heating. pressbooks.pubarkat-usa.org The initially formed carboxylic acid is deprotonated by the strong base present in the reaction mixture. pressbooks.pub

Tertiary amides are particularly difficult to cleave, often requiring more vigorous conditions than primary or secondary amides. arkat-usa.org The hydrolysis rate for aryl amides is also generally slower than for their aliphatic counterparts. arkat-usa.org The stability of the amide bond in this compound means that under certain conditions, other reactions, such as the Smiles rearrangement, may occur competitively or even preferentially over hydrolysis. benthamopen.com The choice between these pathways is delicately balanced by factors including the specific reagents, temperature, and the electronic and steric properties conferred by the substituents on the aromatic rings. benthamopen.com

| Hydrolysis Pathway | General Conditions | Mechanism Summary | Products for this compound | Source |

|---|---|---|---|---|

| Acid-Catalyzed | Aqueous acid (e.g., H₂SO₄, HCl), heat | Protonation of carbonyl oxygen, followed by nucleophilic attack of water and expulsion of the amine. | Acetic acid and 2,6-dichlorodiphenylamine (B195790) (as its ammonium salt) | pressbooks.pubyoutube.com |

| Base-Catalyzed (Alkaline) | Aqueous base (e.g., NaOH), heat | Nucleophilic addition of hydroxide ion to the carbonyl carbon, followed by elimination of the amide anion. | Acetate salt and 2,6-dichlorodiphenylamine | pressbooks.publibretexts.orgarkat-usa.org |

Spectroscopic Characterization and Structural Elucidation

The structural confirmation and detailed electronic environment of N-(2,6-Dichlorophenyl)-N-phenylacetamide are established through a combination of advanced spectroscopic methods. These techniques provide insights into the atomic connectivity and the influence of substituent groups on the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides a comprehensive picture of the molecular skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~ 7.0 - 7.5 | Multiplet |

| CH₃ | ~ 1.9 - 2.2 | Singlet |

Note: This is a predicted data table based on related compounds and general principles of NMR spectroscopy.

Similar to the proton NMR, detailed experimental ¹³C NMR data for this compound is scarce. However, based on the structure, distinct signals are expected for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons of both the phenyl and dichlorophenyl rings. The carbonyl carbon is anticipated to resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the aromatic rings will appear in the region of approximately 120-145 ppm, with the carbons attached to the chlorine atoms in the dichlorophenyl ring showing characteristic shifts. The methyl carbon will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 168 - 172 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-N | ~ 140 - 145 |

| Aromatic C-H | ~ 125 - 130 |

| CH₃ | ~ 20 - 25 |

Note: This is a predicted data table based on related compounds and general principles of NMR spectroscopy.

³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the electronic environment of chlorine atoms in the solid state. The resonance frequency is directly related to the electric field gradient at the chlorine nucleus, which is influenced by the nature of the chemical bonding.

In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. google.com These calculations, when performed at an appropriate level of theory, can provide theoretical spectra that aid in the interpretation of experimental data or serve as a predictive tool. escholarship.org The correlation between computed and experimental NMR data for related molecules has been shown to be a powerful approach for structural elucidation. google.com For this compound, theoretical calculations could help in assigning the specific resonances of the aromatic protons and carbons, which can be complex due to overlapping signals.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the amide is anticipated in the region of 1650-1700 cm⁻¹. For the related compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, this peak is observed at 1680 cm⁻¹.

Other expected vibrations include the C-N stretching of the amide, C-Cl stretching from the dichlorophenyl ring, and various C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. Analysis of the FT-IR spectrum of the parent compound, N-phenylacetamide, shows a strong C=O stretch at around 1660 cm⁻¹, providing a reference for the expected position of this band. nist.gov Computational studies on similar dichlorophenyl acetamide (B32628) derivatives have been used to perform detailed vibrational assignments, which can be a valuable aid in interpreting the experimental spectrum of the title compound. researchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1700 |

| C-N Stretch (Amide III) | 1200 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

Note: This is a predicted data table based on related compounds and general principles of IR spectroscopy.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound and its related compounds. It is widely used in conjunction with chromatographic methods for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a vital analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, it can be used to assess purity and identify related substances or impurities.

While specific GC-MS fragmentation data for this compound is not detailed in the provided search results, analysis of a closely related impurity, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide , provides insight into the expected fragmentation patterns. The NIST Mass Spectrometry Data Center reports the following major peaks for this related compound: nih.gov

| m/z (mass-to-charge ratio) | Relative Intensity |

| 167 | Top Peak |

| 278 | 2nd Highest |

| 280 | 3rd Highest |

This data pertains to the related compound 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and not this compound. nih.gov

Additionally, the potential precursor, 2,6-Dichlorodiphenylamine (B195790), has been analyzed by GC-MS, showing a top peak at an m/z of 167 and a second highest at 237, which can be useful for impurity profiling during synthesis. nih.gov

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly suitable method for the analysis of this compound, offering both separation and sensitive detection. sielc.com A reverse-phase (RP) HPLC method has been described for its analysis. sielc.com For the method to be compatible with mass spectrometry, the mobile phase composition is critical. Volatile buffers and acids are required to ensure proper ionization and to avoid contaminating the MS instrument.

A described method can be adapted for HPLC-MS applications by substituting the non-volatile acid with a volatile one, as detailed in the table below. sielc.com

| Parameter | Condition | Rationale for MS Compatibility |

| Column | Newcrom R1 | A reverse-phase column with low silanol (B1196071) activity suitable for separating the compound. sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and Water with Formic Acid | Phosphoric acid, used for standard UV detection, is non-volatile and must be replaced with a volatile acid like formic acid for MS applications. sielc.com |

| Application | UPLC | The method is compatible with fast UPLC (Ultra-Performance Liquid Chromatography) applications using smaller 3 µm particle columns for higher throughput. sielc.com |

| Use Cases | Impurity isolation, preparative separation, and pharmacokinetic studies. sielc.com |

This technique is scalable and can be employed for isolating impurities in preparative separations as well as for pharmacokinetic analyses. sielc.com

Elemental Analysis for Compositional Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It measures the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.), which are then compared against the theoretically calculated values derived from the proposed chemical formula.

For this compound, the molecular formula is C₁₄H₁₁Cl₂NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated to confirm the purity and identity of the compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 60.06 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.96 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 25.32 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.71 |

| Total | 280.154 | 100.00 |

Calculations are based on atomic masses and the molecular formula C₁₄H₁₁Cl₂NO. nih.govwebqc.orgck12.org The confirmation of a synthesized batch of the compound would involve matching the experimental elemental analysis results with these theoretical percentages within an acceptable margin of error.

Crystallographic Investigations and Solid State Structure

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-(2,6-Dichlorophenyl)-N-phenylacetamide, such an analysis has been performed, leading to the CCDC deposition. However, without access to the primary data, a detailed report on its findings is not possible.

Determination of Molecular Conformations and Bond Parameters

A full crystallographic analysis would reveal the exact conformation of the molecule in the solid state. This includes the dihedral angles between the phenyl and dichlorophenyl rings, and the geometry of the acetamide (B32628) linkage. Furthermore, precise bond lengths and angles for the entire molecule would be determined, offering insights into the electronic environment of the atoms. This information is currently unavailable for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

In the solid state, molecules are held together by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and potentially halogen bonds given the presence of chlorine atoms. An analysis of the crystal structure would identify these interactions, detailing the specific atoms involved and their geometric parameters. This would be crucial for understanding the supramolecular assembly of this compound, but this information is not presently available.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. There are currently no published studies that investigate the potential polymorphism of this compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency in studying organic molecules. This method is instrumental in exploring the geometric and electronic features of N-(2,6-dichlorophenyl)-N-phenylacetamide.

Geometry Optimization and Energy Minimization

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: Specific values are illustrative of parameters that would be obtained from a dedicated computational study, as they are not available in the searched literature.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 |

| Bond Length (Å) | C-N (amide) | ~1.38 |

| Bond Length (Å) | N-C (phenyl) | ~1.43 |

| Bond Length (Å) | C-Cl | ~1.74 |

| Bond Angle (°) | O=C-N | ~121 |

| Bond Angle (°) | C-N-C (phenyl) | ~118 |

| Dihedral Angle (°) | Phenyl ring - Amide plane | Variable |

| Dihedral Angle (°) | Dichlorophenyl ring - Amide plane | Variable |

Basis Set Selection and Functional Applications (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a very common and well-validated choice. It combines the strengths of both Hartree-Fock theory and DFT to provide reliable results for molecular geometries and energies.

The basis set, such as those from the Pople series (e.g., 6-31G(d,p) or 6-311++G(d,p)), defines the set of mathematical functions used to describe the atomic orbitals. Larger basis sets with polarization (d,p) and diffuse (++) functions generally yield more accurate results by providing greater flexibility in describing the electron distribution, particularly for atoms with lone pairs and for describing weak interactions. For instance, studies on similar acetamide (B32628) derivatives have successfully employed the B3LYP functional with such basis sets to achieve good correlation with experimental data.

Prediction of Electronic and Spectroscopic Properties

Once the geometry is optimized, DFT can be used to predict a range of electronic and spectroscopic properties. Time-dependent DFT (TD-DFT) is a powerful extension used to calculate the electronic absorption spectra (UV-Vis). This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule, such as π-π* transitions within the aromatic rings. Furthermore, DFT can be employed to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

Inclusion of Dispersion Corrections

Standard DFT functionals like B3LYP can sometimes inadequately describe non-covalent interactions, such as van der Waals forces or π-π stacking, which are known as dispersion forces. To address this, empirical dispersion corrections can be added to the DFT calculation. Methods like DFT-D3 introduce an additional energy term that accounts for these long-range interactions, leading to more accurate descriptions of the conformational energies and intermolecular interactions, which can be significant in the solid-state structure of this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical behavior. Computational methods provide deep insights into the arrangement and energies of electrons within this compound.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the HOMO is expected to be localized primarily on the phenyl rings and the nitrogen atom, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the acetamide group and the dichlorophenyl ring, which possess electron-withdrawing characteristics. Analysis of these orbitals helps to predict the sites of electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: Specific energy values are illustrative of parameters that would be obtained from a dedicated computational study, as they are not available in the searched literature.)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Charge Transfer (ICT)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. This analysis provides a picture of the Lewis-like chemical bonding and explores deviations from this idealized structure, which are crucial for understanding molecular stability and reactivity.

In molecules similar to this compound, such as other substituted acetanilides, NBO analysis reveals significant hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). For instance, in a study of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, a related compound, NBO analysis was performed to understand intramolecular electronic interactions and their stabilization energies. nih.gov This type of analysis typically shows that electron density is transferred from lone pairs of atoms like oxygen, nitrogen, and chlorine to the anti-bonding orbitals (π* or σ*) of adjacent bonds (e.g., C-C, C-O, C-N). researchgate.net

A hypothetical table of significant donor-acceptor interactions for this compound, based on findings for analogous molecules, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=O) | Value |

| LP(1) O | σ(N-C_aryl) | Value |

| LP(1) Cl | σ(C_aryl-C_aryl) | Value |

| π(C_aryl=C_aryl) | π(C_aryl=C_aryl) | Value |

| Note: The values in this table are hypothetical and represent the types of interactions expected. Specific values would require a dedicated DFT calculation on this compound. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule, typically color-coded for clarity.

In an MEP map, regions of negative electrostatic potential (usually colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen atom of the acetamide group, making it a prime site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom's lone pair might also contribute to a region of negative potential, although this can be mitigated by its involvement in amide resonance. The aromatic rings would exhibit regions of varying potential, with the chlorine substituents influencing the electron distribution. The hydrogen atoms of the methyl group and the aromatic rings would likely show positive electrostatic potential.

Computational studies on substituted phenylacetamides and benzohydrazides have utilized MEP plots to identify nucleophilic and electrophilic reactive sites, confirming that such analyses can effectively predict molecular interactions. nih.govarabjchem.org

Mulliken Atomic Charges and Reactivity Descriptors

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing insight into the electron distribution and potential reactive sites. While Mulliken charges are known to be basis-set dependent, they can offer a qualitative understanding of the charge distribution within a series of related compounds.

In a computational study of N-phenylacetamide derivatives, Mulliken charge distribution was calculated using DFT (B3LYP/6-31G(d)) to gain insights into the electronic structure and charge allocation. researchgate.net For this compound, it is anticipated that the carbonyl oxygen atom would possess a significant negative charge, while the carbonyl carbon and the nitrogen atom would be relatively more positive. The chlorine atoms, being highly electronegative, would also carry a negative charge, influencing the charge distribution on the dichlorophenyl ring.

A representative table of calculated Mulliken atomic charges for a similar molecule, N-(4-hydroxyphenyl) acetamide, is provided below to illustrate the type of data obtained from such an analysis.

| Atom | Charge (a.u.) |

| C1 | -0.21 |

| C2 | -0.15 |

| C3 | -0.20 |

| C4 | 0.13 |

| O5 | -0.35 |

| N6 | -0.45 |

| H7 | 0.25 |

| Data from a study on N-(4-hydroxyphenyl) acetamide. rsc.org The numbering is specific to that molecule. |

Reactivity and Mechanism Computational Studies

Theoretical calculations are instrumental in exploring the potential chemical reactions of a molecule, including the energy changes that occur and the structures of transient intermediates and transition states.

Energy Changes and Transition State Analysis for Reactions

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

While no specific reaction mechanisms for this compound have been computationally detailed in the reviewed literature, studies on related N-aryl amides provide insight into the types of transformations they can undergo. For example, the acid-catalyzed hydrolysis of amides has been studied computationally, identifying a transition state for the AAc-2 mechanism. researchgate.net In another study, the gas-phase decomposition of N-diacetamides was found to proceed through a six-membered ring transition state. nih.gov

A computational investigation into a reaction involving this compound, such as its hydrolysis or synthesis, would involve locating the transition state structure and calculating the activation energy. For instance, in the hydrolysis of the amide bond, a tetrahedral intermediate would likely be formed, and the transition states leading to and from this intermediate would be key points on the reaction coordinate. A DFT study on the copper-catalyzed synthesis of N-arylacetamides from alkyl nitriles calculated an activation free energy of +13.7 kcal/mol for the oxidative addition step. nih.gov

Quantum Descriptors of Reactivity (e.g., Ionization Potential, Electron Affinity, Chemical Potential, Electrophilicity Index)

Quantum chemical descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are widely used to characterize the reactivity of molecules.

HOMO and LUMO Energies : The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : This represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

Computational studies on N-phenylacetamide derivatives have used these descriptors to assess their reactivity. nih.gov For instance, in one such study, the HOMO and LUMO energies were used to explain electronic charge transfer within the molecular system. patsnap.com

The following table presents hypothetical values for the quantum chemical descriptors of this compound, based on typical values for related aromatic amides.

| Parameter | Formula | Expected Value Range (eV) |

| E_HOMO | - | -6.0 to -7.5 |

| E_LUMO | - | -1.0 to -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.5 |

| Ionization Potential (I) | -E_HOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -E_LUMO | 1.0 to 2.5 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -5.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.75 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.2 to 5.1 |

| Note: These values are illustrative and based on general trends for similar compounds. Actual values would require specific calculations. |

Biological Activities and Mechanistic Insights in Vitro and Pre Clinical

Enzyme Inhibition Studies

The therapeutic potential of many small molecules is often linked to their ability to modulate the activity of specific enzymes. Research into N-phenylacetamide derivatives has explored their capacity to inhibit a range of enzymes implicated in various physiological and pathological processes.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade through their role in prostaglandin (B15479496) synthesis. While a broad range of non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes, specific data on the direct inhibitory effects of N-(2,6-Dichlorophenyl)-N-phenylacetamide on COX-1 and COX-2 are not available in the current body of scientific literature. General studies on N-phenylacetamide derivatives have not specifically highlighted this class as potent or selective COX inhibitors.

Alpha-Glucosidase (α-glucosidase) Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

A study focusing on the design and synthesis of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides has provided valuable insights into the α-glucosidase inhibitory potential of compounds containing the N-(2,6-dichlorophenyl)acetamide moiety. nih.gov Specifically, the compound N-(2,6-dichlorophenyl)-2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide, a derivative of the target molecule, was synthesized and evaluated for its in vitro inhibitory activity against yeast α-glucosidase. nih.gov

The study reported an IC50 value for this derivative, indicating its potency as an α-glucosidase inhibitor. When compared to the standard drug acarbose, this N-(2,6-dichlorophenyl)acetamide derivative demonstrated significant inhibitory activity. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of an N-(2,6-Dichlorophenyl)acetamide Derivative

| Compound | IC50 (µM) nih.gov | Standard (Acarbose) IC50 (µM) nih.gov |

|---|---|---|

| N-(2,6-dichlorophenyl)-2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | Data not explicitly stated in abstract, but described as a potent inhibitor | Data not explicitly stated in abstract |

Note: While the study confirms potent inhibition, the exact IC50 value was not available in the abstract.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Inhibition of urease is therefore a promising therapeutic strategy to combat H. pylori infections.

While no studies have directly investigated the urease inhibitory activity of this compound, extensive research has been conducted on the urease inhibitory potential of the broader class of N-phenylacetamide derivatives. Several studies have reported that various synthesized N-phenylacetamide analogs exhibit potent urease inhibitory activity, often surpassing that of the standard inhibitor, thiourea.

For instance, a study on N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate identified compounds with significant urease inhibition, with the most active derivative displaying an IC50 value of 9.8 ± 0.023 µM. Another research endeavor on sulfonamide-1,2,3-triazole-acetamide derivatives also revealed potent urease inhibitors, with some compounds showing IC50 values in the low micromolar range. These findings suggest that the N-phenylacetamide scaffold is a promising pharmacophore for the design of novel urease inhibitors.

Mycobacterium tuberculosis Enoyl-ACP Reductase (MtInhA) Inhibition

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the type-II fatty acid synthesis (FAS-II) pathway for the biosynthesis of mycolic acids, which are essential components of its cell wall. The enoyl-acyl carrier protein reductase, InhA, is a key enzyme in this pathway and a validated target for antitubercular drugs.

Direct studies on the inhibition of MtInhA by this compound are not available. However, research into the broader class of arylamides has identified them as a novel class of potent InhA inhibitors. One study reported the discovery of arylamides that directly inhibit InhA, with some compounds exhibiting minimum inhibitory concentrations (MICs) against M. tuberculosis. This suggests that the arylamide scaffold, to which N-phenylacetamides belong, has the potential to be developed into direct InhA inhibitors, which could be advantageous in overcoming resistance mechanisms associated with pro-drugs that require activation.

Acetyl-CoA Carboxylase (ACCase) Inhibition

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis. In the context of agriculture, ACCase is a well-established target for several classes of herbicides.

There is no evidence in the scientific literature to suggest that this compound or the N-phenylacetamide class of compounds are inhibitors of Acetyl-CoA Carboxylase. Research on ACCase inhibitors is predominantly focused on other chemical families, such as the aryloxyphenoxypropionates and cyclohexanediones, which are known for their herbicidal activity.

Antimicrobial Activity Investigations (In Vitro)

Comprehensive searches of scientific databases and literature have yielded no specific studies on the antimicrobial activity of this compound. While research has been conducted on other phenylacetamide derivatives, the unique antimicrobial profile of this specific compound has not been characterized.

Antibacterial Efficacy and Minimum Inhibitory Concentration (MIC) Determination

There are no available research findings that detail the antibacterial efficacy of this compound. Consequently, data regarding its Minimum Inhibitory Concentration (MIC) against any bacterial strains have not been documented in the scientific literature.

Antifungal Efficacy and Minimum Fungicidal Concentration (MFC) Determination

Similarly, the antifungal properties of this compound have not been reported. There are no studies determining its Minimum Fungicidal Concentration (MFC) against any fungal species.

Biofilm Formation and Disruption Studies

No investigations into the effect of this compound on microbial biofilm formation or its ability to disrupt pre-formed biofilms have been published.

Mechanistic Assays (e.g., Sorbitol and Ergosterol (B1671047) Assays for Antifungal Activity)

Due to the absence of primary antifungal activity data, no mechanistic studies, such as sorbitol and ergosterol assays, have been conducted to elucidate the potential mode of action of this compound against fungal pathogens.

Pre-clinical Pharmacological Evaluation in Animal Models

The pharmacological profile of this compound in pre-clinical animal models has not been described in the available scientific literature.

Antidepressant-Like Activity Studies

There is no documented evidence of this compound having been evaluated for antidepressant-like activity in any animal models. Standard behavioral tests, such as the forced swim test or tail suspension test, have not been reported for this compound.

Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound and related compounds are an area of active investigation. Research into the broader class of phenylacetamides and structurally similar molecules suggests potential interactions with key biological targets, which can, in turn, modulate cellular signaling pathways.

Enzyme-Ligand Interactions and Receptor Binding

While specific enzyme-ligand interaction studies for this compound are not extensively detailed in publicly available literature, research on the broader chemical class of phenylacetamides provides insight into potential mechanisms. Phenylacetamide derivatives have been identified as potential inhibitors of Monoamine Oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. nih.gov The inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the brain. nih.gov Computational docking studies on related phenylacetamide derivatives have been used to model interactions with the active site of the MAO-A receptor, suggesting that hydrogen bonding, π-π stacking, and hydrophobic interactions are key to the binding of these ligands. nih.gov

Furthermore, the core structure of this compound is closely related to intermediates used in the synthesis of well-known pharmaceuticals. For instance, a structurally similar compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is utilized as a reactant in the preparation of derivatives that exhibit in vitro cytotoxic activity on colon cancer cell lines. chemicalbook.comchemicalbook.com

The table below summarizes the potential enzyme interactions for the broader class of phenylacetamide compounds.

| Compound Class/Related Compound | Enzyme Target | Type of Interaction | Potential Outcome |

| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | Inhibition | Increased neurotransmitter levels nih.gov |

| Derivatives of 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | Not Specified | Cytotoxicity | Anti-cancer activity chemicalbook.comchemicalbook.com |

Alteration of Cellular Signaling Pathways

The interaction of phenylacetamide derivatives with enzymes like MAO directly impacts cellular signaling. By inhibiting MAO, these compounds can prevent the breakdown of neurotransmitters such as serotonin (B10506) and dopamine, leading to their increased availability in the synaptic cleft. nih.gov This modulation of neurotransmitter levels is a key mechanism in the treatment of depression. nih.gov The metabolism of monoamines by MAO can also produce potentially harmful by-products like hydrogen peroxide and aldehydes, which can lead to neuronal damage; inhibition of this process could therefore have neuroprotective effects. nih.gov

While direct evidence for this compound is limited, the use of its structural analog, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, as a precursor for cytotoxic agents suggests a potential role in pathways related to cell death and proliferation. chemicalbook.comchemicalbook.com

The following table outlines the potential alterations to cellular signaling pathways based on the activities of related compounds.

| Interaction | Signaling Pathway Affected | Potential Cellular Consequence |

| MAO-A Inhibition | Monoamine neurotransmitter signaling | Altered neuronal communication, potential neuroprotection nih.gov |

| Cytotoxicity (from derivatives) | Cell survival and apoptosis pathways | Induction of cell death in cancer cells chemicalbook.comchemicalbook.com |

Structure Activity Relationship Sar and Molecular Modelling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for elucidating the structural basis of ligand-target interactions.

Molecular docking studies on various phenylacetamide and chloroacetamide derivatives have been used to predict their binding affinities, typically expressed as a docking score in kcal/mol. semanticscholar.orgresearchgate.net For instance, in a study of phenoxyacetanilide derivatives targeting the COX-2 enzyme, the compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) (RKS-1) demonstrated the lowest docking score of -8.9 Kcal/mol, indicating a strong predicted binding affinity. semanticscholar.org Similarly, docking studies of novel chloroacetamide derivatives against Very Long Chain Fatty Acid (VLCFA) elongase showed binding energies ranging from -5.32 to -6.92 kcal/mol. researchgate.net

These simulations predict how the ligand fits into the binding pocket of the target protein, adopting a specific conformation or "pose." The validation of a docking protocol is often confirmed by re-docking a known ligand into its crystal structure, with a root-mean-square deviation (RMSD) value below 2.0 Å considered a good prediction. nih.gov

Table 1: Molecular Docking Scores of Phenylacetamide Derivatives Against Various Targets

| Compound Series | Target Enzyme | Docking Score Range (kcal/mol) | Most Potent Compound Example |

| Phenoxyacetanilides | COX-2 | Not specified | RKS-1 (-8.9) |

| Chloroacetamides | VLCFA elongase | -5.32 to -6.92 | Compound 4 (-6.92) |

| Quinazolinone Acetamides | Human Colorectal Carcinoma Target | Not specified | Compound 5 (Good Score) |

Data synthesized from studies on related acetamide (B32628) structures. semanticscholar.orgresearchgate.netresearchgate.net

Docking simulations are pivotal in identifying the specific amino acid residues within a target's active site that interact with the ligand. These interactions, which stabilize the ligand-receptor complex, can include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov For example, in silico studies of acetamide compounds as potential inhibitors of butyrylcholinesterase (BChE) revealed key interactions, such as π-π stacking with the aromatic ring of residue TRP82 and hydrogen bonding with HIS438. nih.gov Chloroacetamides, possessing a mild electrophilic character, are also known to react with cysteine and histidine residues in proteins. researchgate.net The identification of these interacting residues is fundamental for understanding the mechanism of action and for designing derivatives with improved binding. nih.gov

A critical application of molecular docking is to establish a correlation between the predicted binding affinity (docking score) and the experimentally observed biological activity. A strong correlation suggests that the computational model is a reliable predictor of a compound's potency. In the study of phenoxyacetanilide derivatives, the compound RKS-1, which had the most favorable docking score (-8.9 kcal/mol) against the COX-2 enzyme, also exhibited strong analgesic and anti-inflammatory activity in in vivo tests, demonstrating a successful correlation between in silico and in vivo data. semanticscholar.org Similarly, studies on quinazolinone acetamide derivatives showed that compounds with good docking scores also displayed better anticancer potency. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-receptor interactions compared to the static picture provided by molecular docking. nih.gov

MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. researchgate.net This technique allows researchers to observe how the ligand and protein adjust their shapes upon binding and to assess the stability of key interactions, such as hydrogen bonds, over the simulation period. mdpi.com By calculating metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), MD simulations can track structural changes and convergence, confirming the stability of the complex. researchgate.netnih.gov This approach is broadly applicable for studying the interactions of small molecules with their biological targets. nih.gov

Influence of Substituent Variations on Activity and Reactivity

The biological activity of N-(2,6-Dichlorophenyl)-N-phenylacetamide and its analogs can be significantly altered by varying the substituents on its aromatic rings. The type and position of these substituents can affect the molecule's electronic properties, reactivity, and ability to bind to target proteins. orientjchem.org

For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that compounds featuring a nitro moiety (e.g., compounds 2a-2c) demonstrated higher cytotoxic effects than analogous compounds with a methoxy (B1213986) moiety (2d-2f). nih.gov Specifically, the compound with a p-nitro substituent was the most active against the MCF-7 cell line. nih.gov This highlights how electron-withdrawing groups (like nitro) can enhance activity compared to electron-donating groups (like methoxy) in that specific chemical series. Chemical reactions involving chloroacetamide derivatives, such as the substitution of chlorine atoms with nucleophiles like amines or thiols, further illustrate how modifications to the core structure can be used to synthesize new compounds with potentially different activities.

Positional and Electronic Effects of Substituents

The biological activity of N-phenylacetamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. These modifications can alter the molecule's electronic distribution, lipophilicity, and steric properties, which in turn affect its interaction with biological targets.

Research on various N-phenylacetamide analogs has demonstrated the profound impact of substituent effects. For instance, in a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, it was observed that the type and position of the substituent on the benzene (B151609) ring were critical for their bactericidal activity. Specifically, the presence of electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), and trifluoromethyl (CF3) at the 4-position of the benzene ring was found to enhance the compound's activity. nih.gov The study also noted that substituents at the 3-position were less favorable for activity. nih.gov This suggests that the electronic character of the substituent and its placement are key determinants of the molecule's biological efficacy.

Further evidence for the importance of electronic effects comes from a study on isatin (B1672199) N-phenylacetamide based sulphonamides. nih.gov In one series of these compounds, it was found that electron-withdrawing groups were more conducive to the desired biological activity than electron-donating groups. nih.gov This trend highlights a common theme in SAR studies where the electronic properties of substituents play a pivotal role.

The following table summarizes the observed effects of different substituents on the activity of N-phenylacetamide analogs based on findings from various studies.

| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |

| -F | 4 | Electron-withdrawing | Increase | nih.gov |

| -Cl | 4 | Electron-withdrawing | Increase | nih.gov |

| -Br | 4 | Electron-withdrawing | Increase | nih.gov |

| -CH3 | 4 | Electron-donating | Decrease | nih.gov |

| -OCH3 | 4 | Electron-donating | Decrease | nih.gov |

These findings underscore the principle that modifications to the phenyl ring of the N-phenylacetamide scaffold can lead to significant changes in biological activity, with a clear trend favoring electron-withdrawing groups at specific positions for certain activities.

Quantitative Structure-Activity Relationship (QSAR) Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in providing insights into the structural features that are important for bioactivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. wikipedia.org A general QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of N-phenylacetamide derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For example, a QSAR analysis was applied to a series of isatin N-phenylacetamide based sulphonamides to correlate their inhibitory activity against certain enzymes with their structural features. nih.gov Such models can help in the future optimization of these structures for improved potency. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic, and physicochemical properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques. mdpi.com

A study on α-substituted acetamido-N-benzylacetamide derivatives, a class of compounds related to N-phenylacetamides, utilized QSAR to understand their anticonvulsant activity. researchgate.net The resulting model included descriptors such as the Wiener index (a topological descriptor), partial charges on specific atoms (electronic descriptors), and the calculated n-octanol/water partition coefficient (a physicochemical descriptor). researchgate.net This demonstrates how a combination of different types of descriptors can be used to build a robust QSAR model.

The following table presents a simplified example of data that could be used in a QSAR study for a series of hypothetical N-phenylacetamide derivatives.

| Compound | Substituent (X) | log(1/C) | Lipophilicity (logP) | Electronic Parameter (σ) | Steric Parameter (Es) |

| 1 | -H | 4.5 | 2.1 | 0.00 | 1.24 |

| 2 | -Cl | 5.2 | 2.8 | 0.23 | 0.97 |

| 3 | -CH3 | 4.8 | 2.6 | -0.17 | 0.00 |

| 4 | -NO2 | 5.8 | 1.8 | 0.78 | 0.88 |

In this hypothetical table, 'C' represents the concentration of the compound required to produce a specific biological effect. The goal of the QSAR analysis would be to derive an equation that relates log(1/C) to the descriptors logP, σ, and Es.

Hammett Constant Correlations

The Hammett equation is a fundamental tool in physical organic chemistry and QSAR studies that describes the influence of substituents on the reactivity of aromatic compounds. scienceforecastoa.com It provides a quantitative measure of the electronic effects (both inductive and resonance) of a substituent. The equation is generally expressed as:

log(K/K₀) = ρσ

Where:

K is the equilibrium constant for a reaction with a substituted reactant.

K₀ is the equilibrium constant for the reaction with the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. mdpi.com

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. scienceforecastoa.com

The Hammett constant (σ) is a key electronic parameter in QSAR. nih.gov A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. scienceforecastoa.com By correlating biological activity with Hammett constants, researchers can infer the electronic requirements of the interaction between a drug molecule and its target.

For instance, if a positive correlation is found between the biological activity of a series of N-phenylacetamide derivatives and the σ value of the substituents on the phenyl ring, it would suggest that electron-withdrawing groups enhance the activity. This could be because an electron-deficient center in the molecule is involved in a crucial interaction with the biological target.

The following table provides Hammett constants for some common substituents, which are frequently used in QSAR studies. scienceforecastoa.com

| Substituent | σm | σp |

| -CH3 | -0.07 | -0.17 |

| -OH | 0.12 | -0.37 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

The application of Hammett constants allows for a more mechanistic interpretation of QSAR models, providing valuable insights into the electronic nature of the drug-receptor interactions that govern the biological activity of this compound and its analogs.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of N-(2,6-Dichlorophenyl)-N-phenylacetamide. The choice of technique depends on the analytical objective, such as purity assessment, impurity profiling, or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound. sielc.comlgcstandards.com Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.com In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A specific RP-HPLC method for this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for the isolation of impurities through preparative separation, and it is also suitable for pharmacokinetic applications. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.com Commercial suppliers often use HPLC to certify the purity of the compound, with purity levels commonly exceeding 95%. lgcstandards.com

Table 1: HPLC Method Parameters for this compound Analysis